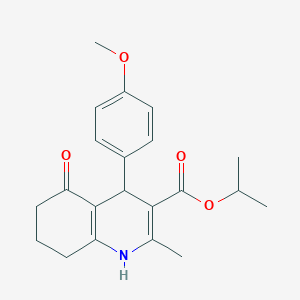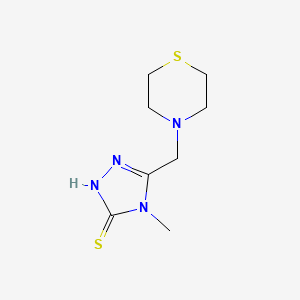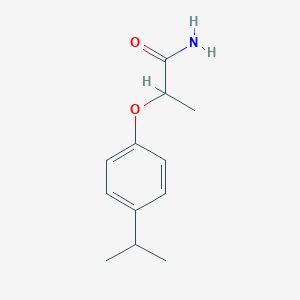![molecular formula C25H16ClN3O2S B4890959 N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as CPTH6, is a small molecule inhibitor that has been studied for its potential therapeutic applications. The compound has been shown to have inhibitory effects on histone deacetylases (HDACs) and has been found to be a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
CPTH6 has been shown to inhibit the activity of N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide by binding to the catalytic domain of the enzyme. The compound binds to the active site of the enzyme and prevents the removal of acetyl groups from histones. This results in the accumulation of acetylated histones, which leads to the activation of gene transcription.
Biochemical and Physiological Effects
CPTH6 has been shown to have a variety of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CPTH6 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CPTH6 has also been found to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
CPTH6 has several advantages as a research tool. The compound is highly specific for N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide and has been shown to have minimal off-target effects. CPTH6 is also relatively easy to synthesize and can be obtained in large quantities. However, the compound has some limitations as a research tool. CPTH6 has poor solubility in water, which can make it difficult to use in some experimental settings. The compound also has a relatively short half-life, which can limit its effectiveness in some assays.
将来の方向性
There are several potential future directions for research on CPTH6. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CPTH6. Another area of interest is the investigation of the therapeutic potential of CPTH6 in animal models of various diseases. Additionally, the mechanism of action of CPTH6 could be further elucidated through structural studies and biochemical assays. Finally, the potential side effects of CPTH6 could be investigated in more detail to determine its safety profile for clinical use.
Conclusion
In conclusion, CPTH6 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to have inhibitory effects on N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide and has been shown to have a variety of biochemical and physiological effects. While CPTH6 has some limitations as a research tool, there are several potential future directions for research on the compound.
合成法
The synthesis of CPTH6 involves the reaction of 5-chloro-2-aminobenzoxazole with 4-aminobenzenethiol, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
CPTH6 has been extensively studied for its potential therapeutic applications. The compound has been found to have inhibitory effects on N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, which are enzymes that play a crucial role in the regulation of gene expression. N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide are involved in the removal of acetyl groups from histones, which results in the repression of gene transcription. Inhibition of N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide by CPTH6 leads to the accumulation of acetylated histones, which results in the activation of gene transcription.
特性
IUPAC Name |
N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O2S/c26-17-10-13-22-21(14-17)28-24(31-22)16-8-11-18(12-9-16)27-25(32)29-23(30)20-7-3-5-15-4-1-2-6-19(15)20/h1-14H,(H2,27,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFUNWVIODNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)

![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)
![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)
